4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one
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Overview
Description
4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Related Compounds
Studies have focused on synthesizing related compounds, such as 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, an intermediate in the synthesis of natural products. The absolute configuration of such intermediates has been determined using techniques like vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), compared against density functional theory (DFT) calculations (De Gussem et al., 2013).
Structural Analysis of Derivatives
Research also includes the structural and molecular analysis of enaminones, compounds related to the target compound. These studies involve characterizing the crystal and molecular structures through X-ray analysis, providing insights into their biological activities (Cindrić et al., 2018).
Potential Biological and Pharmaceutical Applications
Antibacterial Activity
Some studies have explored the antibacterial properties of related compounds, assessing their effectiveness against various bacteria. Although these compounds showed mild or no antibacterial activity, such research contributes to the understanding of their biological potential (Cindrić et al., 2018).
Antitumor and Antimicrobial Activity
Investigations into derivatives of griseofulvin, a compound structurally similar to the target compound, have revealed moderate antitumor and antimicrobial activity. This underscores the potential of such compounds in therapeutic applications (Xia et al., 2011).
Anti-Inflammatory Activity
Certain phenylpropenoids, structurally related to the target compound, have shown significant anti-inflammatory properties, suggesting potential use in treating inflammatory conditions (Chen et al., 2007).
Enzymatic Oxidation
Research involving cytochromes P450 demonstrates the selective oxidation of carotenoid-derived aroma compounds, indicating the potential for biotechnological applications in synthesizing similar compounds (Litzenburger & Bernhardt, 2016).
properties
Product Name |
4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one |
---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one |
InChI |
InChI=1S/C17H24O3/c1-11-7-8-16(15(10-11)6-5-9-18)13(3)17(20)12(2)14(4)19/h5-8,10,12-13,17-18,20H,9H2,1-4H3/b6-5+ |
InChI Key |
FTTQBBNJVTYJPS-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C(C(C)C(=O)C)O)/C=C/CO |
SMILES |
CC1=CC(=C(C=C1)C(C)C(C(C)C(=O)C)O)C=CCO |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C(C(C)C(=O)C)O)C=CCO |
synonyms |
NFAT 133 NFAT-133 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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